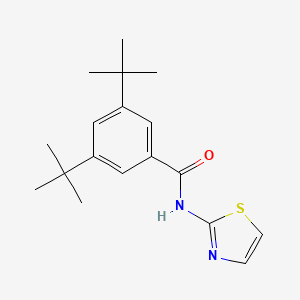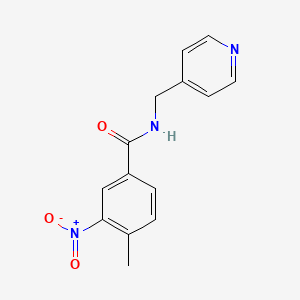
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine, also known as NTP, is a chemical compound that has gained significant attention in scientific research. NTP is a heterocyclic compound that contains a pyridine ring and a nitrophenyl group. This compound has been synthesized using various methods, and its application in scientific research has been explored in several fields.
Wirkmechanismus
The mechanism of action of 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the interaction of the nitrophenyl group with metal ions. This interaction results in the formation of a complex that exhibits fluorescent properties. The exact mechanism of action of this compound in metal complex synthesis is also not fully understood, but it is believed to involve the coordination of this compound with metal ions.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound exhibits low toxicity and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its fluorescent properties, which make it an ideal probe for detecting metal ions. This compound is also relatively easy to synthesize and has a high purity. However, one of the limitations of using this compound is its sensitivity to light and air, which can cause degradation of the compound.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine. One potential application is the use of this compound in the detection of metal ions in environmental samples. Another potential application is the use of this compound in the synthesis of metal complexes for use in catalysis and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sodium nitrite and copper powder in the presence of acetic acid. This reaction results in the formation of this compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect metal ions in biological samples. This compound has also been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and organic synthesis.
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)8-5-6-11(16-7-8)20-10-4-2-1-3-9(10)17(18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPCLLZGQONOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)

![5-[(2,6-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5736325.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)

![N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5736347.png)
![N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5736353.png)
![4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5736366.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)
![11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
